molecular formula C24H25N3O2 B304215 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B304215
Poids moléculaire: 387.5 g/mol
Clé InChI: RMAFAUCLWQNBGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as MMPIP, is a chemical compound with potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been extensively studied for its pharmacological properties.

Mécanisme D'action

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a selective antagonist of mGluR7, which is a G protein-coupled receptor that inhibits the release of neurotransmitters such as glutamate and GABA. By blocking mGluR7, 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide increases the release of these neurotransmitters, leading to anxiolytic, antidepressant, and antipsychotic effects. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also modulates the activity of the dopamine system, which is involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It also modulates the activity of the dopamine system, which is involved in the reward pathway of the brain. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to increase the release of neurotransmitters such as glutamate and GABA, leading to its therapeutic effects. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have a low toxicity profile, making it a promising candidate for drug development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high selectivity for mGluR7, which makes it a useful tool for studying the role of this receptor in various diseases. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have a low toxicity profile, making it safe for use in animal models. However, one of the limitations of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. This can be overcome by using suitable solvents or by developing more soluble analogs of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Orientations Futures

There are several future directions for the study of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to explore its potential as a treatment for drug addiction, as mGluR7 plays a role in the reward pathway of the brain. Another direction is to develop more soluble analogs of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which can be administered in vivo more easily. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can also be used as a tool to study the role of mGluR7 in various diseases, such as anxiety, depression, and schizophrenia. Finally, the development of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide as a therapeutic agent for these diseases can be pursued further, as it has shown promising results in animal models.

Méthodes De Synthèse

The synthesis of 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2-methyl-4-aminobenzophenone with 6-methyl-2-pyridinecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in a high yield. This method has been optimized to produce 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with high purity and yield, making it suitable for large-scale production.

Applications De Recherche Scientifique

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity. 2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been studied as a potential treatment for drug addiction, as mGluR7 plays a role in the reward pathway of the brain.

Propriétés

Nom du produit

2-methyl-4-(2-methylphenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C24H25N3O2

Poids moléculaire

387.5 g/mol

Nom IUPAC

2-methyl-4-(2-methylphenyl)-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H25N3O2/c1-14-8-4-5-10-17(14)22-21(24(29)27-20-13-6-9-15(2)25-20)16(3)26-18-11-7-12-19(28)23(18)22/h4-6,8-10,13,22,26H,7,11-12H2,1-3H3,(H,25,27,29)

Clé InChI

RMAFAUCLWQNBGO-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C)C(=O)CCC3)C

SMILES canonique

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C)C(=O)CCC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.